2-Heptadecyl-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives often involves multi-step chemical reactions, utilizing starting materials that can introduce the desired alkyl group onto the imidazole ring. For instance, a study described a three-step synthesis process for a benzo[d]imidazole derivative from camphor-derived diamine, showcasing the complexity and specificity of synthesizing substituted imidazoles (Ciber et al., 2023).
Molecular Structure Analysis
Imidazole derivatives are characterized by their five-membered ring containing two nitrogen atoms. The molecular structure is often confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry, providing detailed insights into the compound's configuration and the position of substituents (Ciber et al., 2023).
Chemical Reactions and Properties
Imidazole and its derivatives participate in a variety of chemical reactions, including coordination with metal ions, forming complexes that can exhibit interesting properties. For example, a study on "2-(heptadecyl) naphtha[2,3]imidazole" highlighted its ability to coordinate with Ag(I) ions, forming chiral molecular assemblies, which underscores the reactive versatility of imidazole derivatives (Yuan & Liu, 2003).
Scientific Research Applications
-
Medicine and Pharmacology
- Imidazoles play a pivotal role in the synthesis of biologically active molecules . They are used in the production of anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
- The methods of application or experimental procedures involve various synthetic methods including condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, and ionic liquid promoted technique .
- The outcomes of these applications are the production of effective therapeutic agents that are used in the treatment of various diseases .
-
Synthetic Chemistry
- Imidazoles are used in synthetic chemistry due to their versatile range of biological and pharmacological activities .
- They are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .
- The results of these applications are the production of imidazoles that are used in a variety of everyday applications .
-
Industry
- Imidazoles find applications in industry as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
- The methods of application involve the use of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
- The outcomes of these applications are the production of effective industrial products .
-
Agrochemicals
- Imidazoles have a broad range of application in agrochemical products .
- The methods of application involve the use of imidazoles as developers, as corrosion inhibitors, sanitizers, as copolymers, antioxidants, dye stuff .
- The outcomes of these applications are the production of effective agrochemical products .
-
Dyes for Solar Cells and Other Optical Applications
- Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .
- The methods of application involve the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds .
- The outcomes of these applications are the production of functional imidazoles that are used in a variety of everyday applications .
-
Functional Materials
- Imidazoles are used in the development of functional materials .
- The methods of application involve the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds .
- The outcomes of these applications are the production of functional imidazoles that are used in a variety of everyday applications .
-
Catalysis
- Imidazoles are being deployed in emerging research into catalysis .
- The methods of application involve the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds .
- The outcomes of these applications are the production of functional imidazoles that are used in a variety of everyday applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-heptadecyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h18-19H,2-17H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWBFUCJVWKCCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066878 | |
Record name | 1H-Imidazole, 2-heptadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Heptadecyl-1H-imidazole | |
CAS RN |
23328-87-2 | |
Record name | 2-Heptadecylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23328-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 2-heptadecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 2-heptadecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 2-heptadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-heptadecyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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